



Application Note: A Scalable, 14-Step Total Synthesis of (+)-Ingenol from (+)-3-carene

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Compound of Interest		
Compound Name:	Ingenol	
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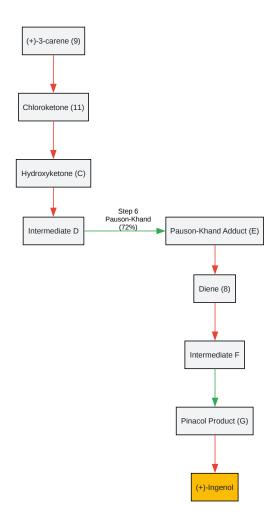
Audience: Researchers, scientists, and drug development professionals.

Abstract: **Ingenol** is a structurally complex diterpenoid whose derivatives have significant therapeutic potential, highlighted by the FDA approval of **ingenol** mebutate (Picato®) for the treatment of actinic keratosis.[1][2] Historically, the supply of **ingenol** has been limited by inefficient isolation from plant sources like Euphorbia peplus or lengthy and low-yielding total syntheses.[2][3][4] This protocol details an efficient and highly stereocontrolled 14-step total synthesis of (+)-**ingenol** starting from the inexpensive commodity chemical (+)-3-carene. The synthesis is designed in two distinct phases, mirroring biosynthetic pathways: a "cyclase phase" to construct the core carbon skeleton and an "oxidase phase" to install the required oxygenation. This route provides a strategic blueprint for the scalable chemical production of (+)-**ingenol** and its analogs, achieving a 1.2% overall yield.

Overall Synthetic Pathway

The total synthesis proceeds through 14 steps, beginning with the chiral pool starting material (+)-3-carene and culminating in (+)-**Ingenol**. The pathway is characterized by key transformations including a Pauson-Khand reaction to form the tigliane core, a vinylogous pinacol rearrangement to establish the strained in,out-bridged ring system, and a series of latestage oxidations.





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Caption: The 14-step synthetic pathway from (+)-3-carene to (+)-**Ingenol**.

Quantitative Data Summary

The following table summarizes the key transformations and reported yields for the two phases of the synthesis.



Step	Transformatio n	Key Reagents/Reac tion Type	Product	Yield (%)
Cyclase Phase				
1-2	Chlorination and Ozonolysis	NCS, DMAP; O₃, Thiourea	Chloroketone 11	48
3	Reductive Alkylation and Aldol Reaction	Li-naphthalenide, Mel; LHMDS	Hydroxyketone C	44
4-5	Nucleophilic Addition and Protection	Ethynyl magnesium bromide; TBSOTf, TMSOTf	Intermediate D	58 (2 steps)
6	Allenic Pauson- Khand Reaction	[RhCl(CO) ₂] ₂	Adduct E	72
7	Grignard Addition	MeMgBr	Diene 8	-
Oxidase Phase	_			
8	Dihydroxylation	OsO4	Diol Intermediate	54 (3 steps from E)
9	Carbonate Formation	CDI	Intermediate F	-
10	Vinylogous Pinacol Rearrangement	BF3·OEt2	Product G	80
11	Allylic Oxidation & Acetylation	SeO2, AC2O	Acetate Intermediate	-
12	Desilylation	HF	Alcohol Intermediate	-



13	Dehydration & Hydrolysis	Martin's Sulfurane; NaOH	Triol Intermediate	-
14	Allylic Oxidation	SeO2, HCO2H	(+)-Ingenol	55 (3 steps from G)
Overall	1.2			

Yields are based on the reported multi-step sequences where individual step yields were not provided.

Experimental Protocols

This section provides a detailed methodology for the key phases of the synthesis.

Phase 1: Cyclase Phase (Steps 1-7)

The initial phase focuses on converting the simple monoterpene (+)-3-carene into a complex tetracyclic intermediate (diene 8) bearing the core tigliane skeleton.

Steps 1 & 2: Preparation of Chloroketone (11)

- Chlorination: (+)-3-carene (9) is treated with N-chlorosuccinimide (NCS) and a catalytic amount of N,N-dimethylaminopyridine (DMAP) in dichloromethane (CH₂Cl₂) at room temperature.
- Ozonolysis: The crude product from the chlorination is dissolved in a mixture of CH₂Cl₂ and methanol (MeOH) and cooled to -78 °C. Ozone (O₃) is bubbled through the solution until a blue color persists. The reaction is then quenched with thiourea. This two-step sequence yields chloroketone 11.

Step 3: Reductive Alkylation and Aldol Reaction to form Hydroxyketone (C)

- A one-pot procedure is employed due to the instability of the methylated intermediate.
- Chloroketone 11 is treated with lithium naphthalenide in tetrahydrofuran (THF) at -78 °C, followed by the addition of hexamethylphosphoramide (HMPA) and methyl iodide (MeI).



 After the reductive alkylation, lithium hexamethyldisilazide (LHMDS) and an appropriate aldehyde coupling partner are added to facilitate an aldol reaction, stereoselectively forming hydroxyketone C.

Steps 4-6: Pauson-Khand Reaction

- Hydroxyketone C is converted over two steps to the allene precursor D.
- A solution of precursor D in p-xylene is subjected to a rhodium-catalyzed allenic Pauson-Khand reaction using [RhCl(CO)₂]₂ under a carbon monoxide (CO) atmosphere at 140 °C. This key cyclization step efficiently constructs the core carbon skeleton, affording intermediate E.

Step 7: Formation of Key Diene Intermediate (8)

• Intermediate E is treated with methylmagnesium bromide (MeMgBr) to install the final methyl group, yielding the crucial diene intermediate 8. This intermediate is a key point of divergence for the synthesis of **ingenol** analogs.

Phase 2: Oxidase Phase (Steps 8-14)

The second phase focuses on the strategic installation of four hydroxyl groups and the rearrangement of the tigliane skeleton into the final ingenane architecture.

Steps 8 & 9: Dihydroxylation and Protection

- The diene 8 undergoes a stereoselective dihydroxylation using osmium tetroxide (OsO4).
- The resulting diol is then protected as a carbonate by reacting with carbonyldiimidazole (CDI), yielding intermediate F.

Step 10: Vinylogous Pinacol Rearrangement

- This is a pivotal step in the synthesis. Intermediate F is treated with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), at low temperature (-78 °C to -40 °C).
- This induces a vinylogous pinacol rearrangement, transforming the angularly fused ring system into the highly strained in,out-bridged bicyclic system characteristic of ingenol,



providing intermediate G in an impressive 80% yield.

Steps 11-14: Final Oxidations and Deprotections

- A sequence of carefully orchestrated, chemoselective allylic oxidations using selenium dioxide (SeO₂) is employed to install the remaining hydroxyl groups at C-3 and C-20.
- Interspersed with the oxidations are deprotection steps, including the removal of silyl ethers with hydrogen fluoride (HF) and a dehydration/hydrolysis sequence, to finally afford (+)-Ingenol.

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